1-(2-Fluorobenzoyl)-4-piperidinone
Description
1-(2-Fluorobenzoyl)-4-piperidinone is a piperidinone derivative featuring a 2-fluorobenzoyl substituent at the 1-position of the piperidin-4-one ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for molecules targeting central nervous system (CNS) disorders and enzyme modulation. The fluorine atom on the benzoyl group enhances lipophilicity and metabolic stability, making it advantageous in drug design .
Properties
Molecular Formula |
C12H12FNO2 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
1-(2-fluorobenzoyl)piperidin-4-one |
InChI |
InChI=1S/C12H12FNO2/c13-11-4-2-1-3-10(11)12(16)14-7-5-9(15)6-8-14/h1-4H,5-8H2 |
InChI Key |
YZRCMMMWARWMAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on analogous structures.
Key Observations:
Substituent Effects on Bioactivity: The 2-fluorobenzoyl group in the parent compound enhances electron-withdrawing effects, improving binding affinity to aromatic residues in enzyme active sites compared to non-halogenated analogs .
Role of Heterocyclic Additions :
- The 1,2,4-oxadiazole moiety in introduces hydrogen-bonding capabilities, critical for antiviral activity. However, this increases molecular complexity and synthetic challenges.
- Acetylated derivatives (e.g., ) are associated with impurities in antipsychotics like Risperidone, suggesting metabolic instability in vivo.
Pharmacokinetic Implications :
- Compounds with lower molecular weights (e.g., parent compound at 221 g/mol) are more likely to comply with Lipinski’s rule of five, favoring oral bioavailability.
- Methoxy and oxadiazole groups () contribute to higher logP values, which may improve membrane permeability but risk off-target interactions.
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